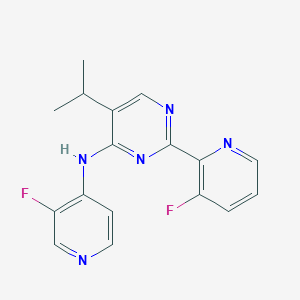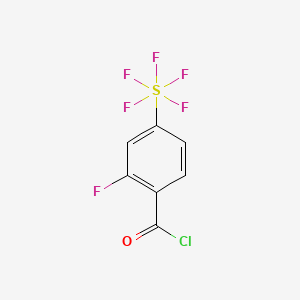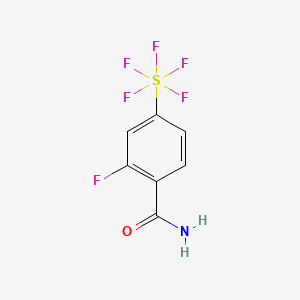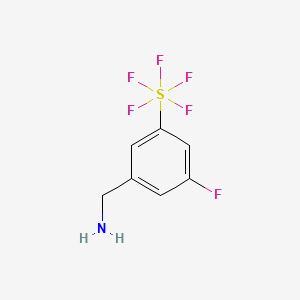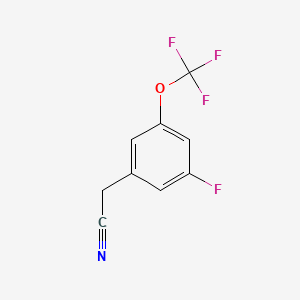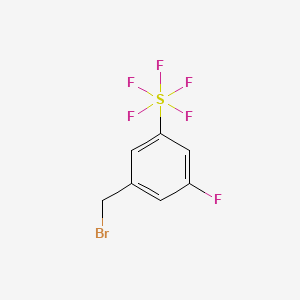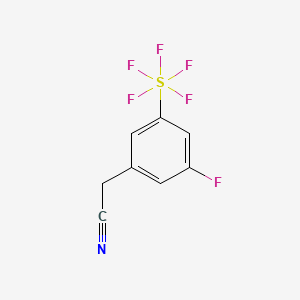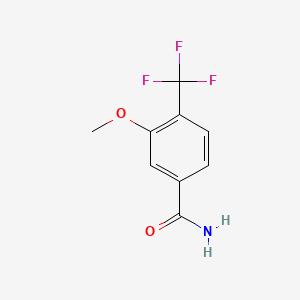
7-(アミノメチル)-3,4-ジヒドロイソキノリン-1(2H)-オン
説明
7-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core with an aminomethyl group at the 7-position
科学的研究の応用
7-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Similar compounds such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones have been investigated for their inhibitory effects on cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine and MAO B in the degradation of dopamine .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes through competitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of cholinesterases and mao b would affect the cholinergic and dopaminergic pathways respectively . This could lead to increased levels of acetylcholine and dopamine in the synaptic cleft, potentially affecting neuronal signaling .
Result of Action
Based on the known effects of cholinesterase and mao b inhibitors, potential effects could include altered neurotransmission due to increased levels of acetylcholine and dopamine .
生化学分析
Biochemical Properties
7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce apoptosis by affecting the mitochondrial pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are critical for cell signaling and regulation . This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes . For instance, high doses of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one have been associated with toxic effects, including liver damage and alterations in blood chemistry.
Metabolic Pathways
7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, depending on the presence of these transporters. For example, it has been observed to localize in the liver and kidneys, where it undergoes further metabolism and excretion.
Subcellular Localization
The subcellular localization of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is critical for its activity and function. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its overall activity and effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted together. For instance, the reaction of 3,4-dihydroisoquinolin-1(2H)-one with formaldehyde and a primary amine under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Mannich reaction remains a plausible method for large-scale synthesis, given its efficiency and the availability of starting materials.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the isoquinoline ring can yield various reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
類似化合物との比較
4-Aminocoumarin derivatives: These compounds also feature an amino group and are used in various biological applications.
7-Hydroxycoumarin derivatives: These compounds share a similar structure and are used in the synthesis of dyes and pigments.
2,6-Dihydroxynaphthalene derivatives: These compounds are used in synthetic chemistry and have similar functional groups.
Uniqueness: 7-(Aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific isoquinoline core structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDZCZAGYKBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)
